methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate is a chemical compound with a unique structure and diverse applications in various fields. It is known for its significant biological activity and has been the subject of extensive research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving specific reagents and conditions.
Step 2: Intermediate formation and subsequent reactions to achieve the final product.
Step 3: Purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch processing: Controlled reaction conditions to produce large quantities.
Continuous flow synthesis: Efficient and scalable method for industrial production.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins: Modulating their activity and function.
Influencing signal transduction pathways: Affecting cellular processes and responses.
Altering gene expression: Regulating the expression of specific genes involved in various biological functions.
Properties
IUPAC Name |
methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-20-13(18)11-8(6-10-12(17)16-14(19)21-10)7-4-2-3-5-9(7)15-11/h2-6,15H,1H3,(H,16,17,19)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYLMVJZLDILX-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.